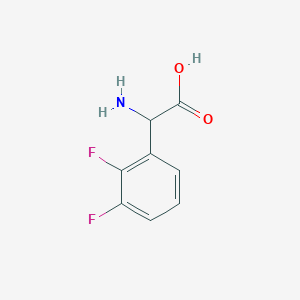

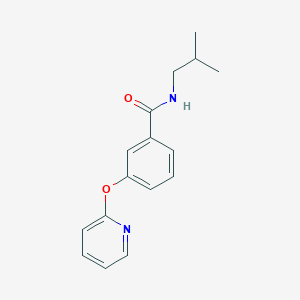

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving activated acids and amines . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is synthesized in a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Wissenschaftliche Forschungsanwendungen

Bioactive Compound Synthesis

Research has demonstrated the significance of sulfonamide derivatives in the synthesis of bioactive compounds. For instance, studies have shown the preparation of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, highlighting the utility of sulfonamide-based Schiff base ligands for their potential in drug development (Hassan et al., 2021). These efforts are directed towards exploring the therapeutic potential of these derivatives, especially in combating microbial resistance and addressing the need for new antimicrobial agents.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been a focal point of research. For example, the synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been conducted to assess their efficacy as antibacterial agents (Azab et al., 2013). Such studies contribute to the development of new therapeutic agents with potential applications in treating bacterial infections.

Anticancer Properties

The exploration of sulfonamide derivatives for their anticancer properties has led to the synthesis of compounds with significant in vitro activity against various cancer cell lines. Research into the structural characterization and anticancer evaluation of pyrazole derivatives, for example, has shown promising results in this direction (El-Gaby et al., 2017). These findings open avenues for the development of novel anticancer agents.

Enzyme Inhibition

The inhibitory effects of sulfonamide derivatives on enzymes such as carbonic anhydrase have been investigated for their therapeutic implications. The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity highlight the potential of these compounds in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2019).

Molecular Modeling and Drug Design

The use of sulfonamide derivatives in molecular modeling and drug design has been explored to optimize their therapeutic properties. Studies on new organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, emphasize the integration of molecular modeling, spectral analysis, and drug likeness assessment in the design of potential drugs (Hassan et al., 2021).

Wirkmechanismus

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical pathways

Thiophene derivatives are known to undergo various substitution reactions, which could potentially affect a variety of biochemical pathways .

Result of action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETNCNMYELTVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2684027.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

![4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2684031.png)

methoxy]carbonyl})amino}propanoic acid](/img/structure/B2684032.png)

![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)

![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

![2-[(4-Fluorophenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B2684038.png)

![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2684047.png)